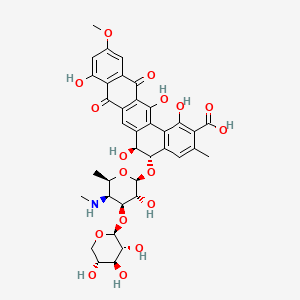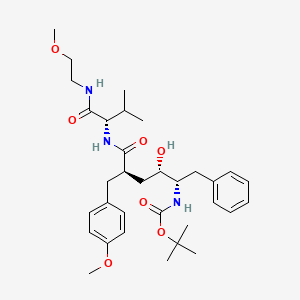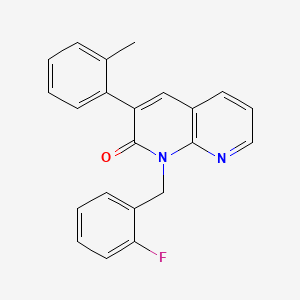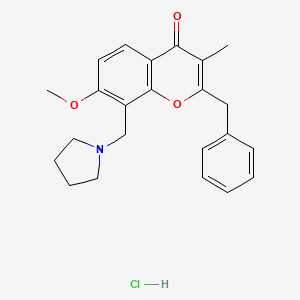
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride” is a synthetic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzopyran core, introduction of the methoxy and methyl groups, and the addition of the phenylmethyl and pyrrolidinylmethyl substituents. Common reagents and conditions might include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of substituents: Methoxy and methyl groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of phenylmethyl and pyrrolidinylmethyl groups: These can be introduced through alkylation reactions using benzyl halides and pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions might involve the replacement of the methoxy or phenylmethyl groups with other functional groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Medicine
Medicinally, compounds like this one could be investigated for their potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In industry, such compounds might be used in the development of pharmaceuticals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. For example, they might inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one derivatives: Other compounds in this family with different substituents.
Flavonoids: Naturally occurring benzopyran derivatives with various biological activities.
Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.
Uniqueness
The uniqueness of “4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride” lies in its specific substituents, which can confer unique biological activities or chemical reactivity compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
138833-30-4 |
|---|---|
Molekularformel |
C23H26ClNO3 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
2-benzyl-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-16-21(14-17-8-4-3-5-9-17)27-23-18(22(16)25)10-11-20(26-2)19(23)15-24-12-6-7-13-24;/h3-5,8-11H,6-7,12-15H2,1-2H3;1H |
InChI-Schlüssel |
TWVBXLAQANALRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



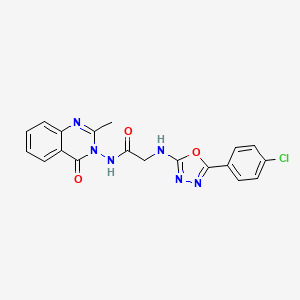
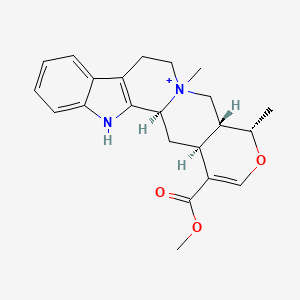
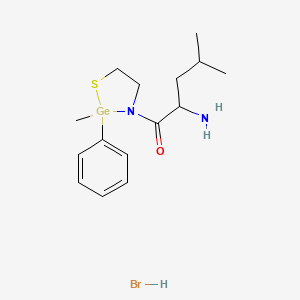
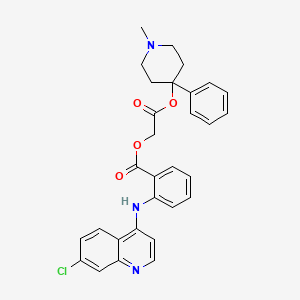
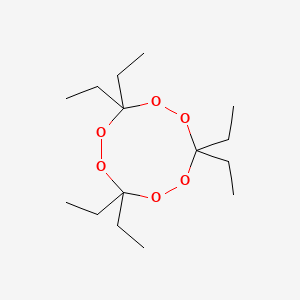
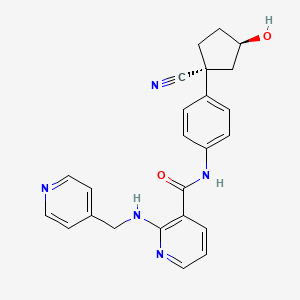
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)


